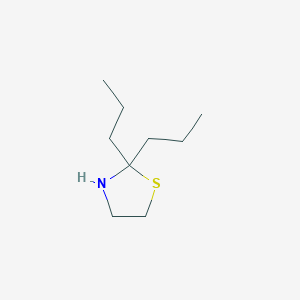
Trifluoroacétate de chrome(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+); 2,2,2-trifluoroacetate, also known as chromium (III) trifluoroacetate, is a chemical compound with the molecular formula C6CrF9O6. It is a coordination complex where chromium is in the +3 oxidation state, coordinated with three trifluoroacetate ligands. This compound is known for its unique properties and applications in various fields of scientific research .
Applications De Recherche Scientifique
Chromium(3+); 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in glucose metabolism and insulin sensitivity.
Medicine: Investigated for its potential therapeutic effects in managing diabetes and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Chromium(3+); 2,2,2-trifluoroacetate is primarily used for research and development .
Mode of Action
It is known that trifluoroacetic acid (tfa), a component of the compound, is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .
Result of Action
It is known that tfa, a component of the compound, is used in peptide synthesis, suggesting that it may have effects on protein structure and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(3+); 2,2,2-trifluoroacetate can be synthesized through the reaction of chromium(III) chloride with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:
CrCl3+3CF3COOH→Cr(CF3COO)3+3HCl
Industrial Production Methods
Industrial production of chromium(3+); 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(3+); 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc or iron.
Substitution: The trifluoroacetate ligands can be substituted with other ligands such as water, ammonia, or other carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Zinc dust or iron powder in acidic medium.
Substitution: Aqueous solutions of the desired ligand under mild heating.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates or dichromates.
Reduction: Chromium(II) compounds.
Substitution: New coordination complexes with different ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) nitrate
Comparison
Chromium(3+); 2,2,2-trifluoroacetate is unique due to the presence of trifluoroacetate ligands, which impart distinct properties such as increased stability and solubility in organic solvents. Compared to chromium(III) acetate and chromium(III) chloride, it has different reactivity and applications, making it valuable in specific research and industrial contexts.
Propriétés
IUPAC Name |
chromium(3+);2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Cr/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQWGIITGJKGNO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CrF9O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371551 |
Source


|
| Record name | Chromium(3+) tris(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16712-29-1 |
Source


|
| Record name | Chromium(3+) tris(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B98387.png)











